L-Idaric Acid Disodium Salt

Description

However, available evidence predominantly describes L-Iduronic Acid Sodium Salt (CAS 61199-83-5), a structurally related uronic acid disodium salt. L-Iduronic Acid Sodium Salt is a key component of glycosaminoglycans like heparan sulfate and dermatan sulfate, with critical roles in biochemical processes such as cell signaling and extracellular matrix regulation . Its molecular formula is C₆H₉NaO₇ (MW 216.12), and it is characterized by carboxylic acid and hydroxyl functional groups. Purity exceeds 95% (HPLC), and it is stored at +4°C with slight water solubility .

Properties

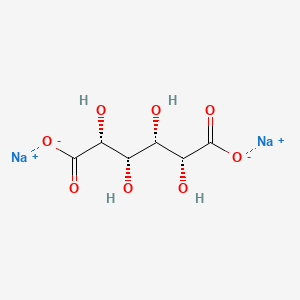

Molecular Formula |

C6H8Na2O8 |

|---|---|

Molecular Weight |

254.10 g/mol |

IUPAC Name |

disodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1 |

InChI Key |

IDAGXRIGDWCIET-ILFCYSDFSA-L |

Isomeric SMILES |

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Oxidation of L-Idose to L-Idaric Acid

The fundamental step in preparing this compound is the oxidation of L-idose to L-idaric acid. This process involves the full oxidation of the aldehyde group at C1 and the primary alcohol group at C6 to carboxylic acids.

- Oxidizing Agents: Common oxidants include nitric acid, bromine water, or enzymatic oxidation methods. Nitric acid oxidation is classical but requires careful control to avoid over-oxidation or degradation.

- Reaction Conditions: Typically carried out in aqueous media at controlled temperatures (0–50°C) to minimize side reactions.

- Outcome: Formation of L-idaric acid as a white crystalline solid.

Conversion of L-Idaric Acid to Its Disodium Salt

Once L-idaric acid is obtained, it is converted to the disodium salt by neutralization with sodium hydroxide.

- Procedure: Dissolve L-idaric acid in water, then slowly add 0.01 N sodium hydroxide solution until neutralization is complete.

- Purification: Excess alkali is neutralized with dilute sulfuric acid, and the solution is dialyzed against distilled water to remove sodium sulfate byproduct.

- Isolation: The dialyzed solution is freeze-dried to yield the this compound as a white solid.

- Yield: Approximately 73% yield based on initial acid weight has been reported.

- Physical Properties: The sodium salt has enhanced water solubility and stability compared to the free acid.

Alternative Synthetic Routes via Lactone Intermediates

L-Idaric acid can be cyclized to form lactones or dilactones, which can be subsequently hydrolyzed and neutralized to yield the disodium salt.

- Cyclodehydration: Aldaric acids undergo dehydrative cyclization under heating and vacuum or by gas sparging to remove water, forming lactones.

- Solvent Systems: Mixtures of acetone and water or other organic solvents are used to facilitate cyclization.

- Catalysts/Acidification: Acidification with sulfuric acid or other acids promotes lactone formation.

- Hydrolysis and Neutralization: Lactones are hydrolyzed back to the acid form, then neutralized with sodium hydroxide to obtain the disodium salt.

- Advantages: This route can improve purity and yield by facilitating crystallization and removal of impurities.

Detailed Research Outcomes and Process Data

| Step | Conditions | Reagents/Materials | Yield/Outcome | Notes |

|---|---|---|---|---|

| Oxidation of L-idose | Aqueous, 0–50°C | Nitric acid or bromine water | L-Idaric acid solid formed | Requires controlled conditions |

| Neutralization to disodium salt | Dissolution in water, neutralization with 0.01 N NaOH | L-Idaric acid, NaOH, sulfuric acid for neutralization | ~73% yield of disodium salt | Dialysis and freeze-drying purification |

| Cyclodehydration to lactones | Heating under vacuum or gas sparging | Aldaric acid, acetone-water solvent, sulfuric acid | Lactone intermediates formed | Water removal critical for cyclization |

| Hydrolysis and neutralization | Aqueous hydrolysis, NaOH neutralization | Lactone intermediates, NaOH | Purified disodium salt | Improved purity and crystallinity |

Summary of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product Quality |

|---|---|---|

| Oxidation temperature | 0–50°C | Controls oxidation rate and side reactions |

| Oxidizing agent | Nitric acid, bromine water | Determines reaction selectivity |

| Neutralization pH | ~7 (neutral) | Ensures complete salt formation |

| Solvent system for cyclization | Acetone-water mixtures | Affects lactone formation efficiency |

| Water removal method | Vacuum or gas sparging | Drives cyclodehydration reaction |

| Purification method | Dialysis and freeze-drying | Removes impurities, yields pure salt |

Chemical Reactions Analysis

Types of Reactions

L-Idaric Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of esters and ethers.

Scientific Research Applications

L-Idaric Acid Disodium Salt, a derivative of idaric acid, has garnered attention for its diverse applications across various scientific fields. This article delves into its applications, particularly in pharmaceuticals, cosmetics, and food sciences, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the molecular formula and is characterized by its disodium salt form. The compound exhibits unique properties that make it suitable for various applications, including its solubility in water and its ability to act as a stabilizing agent in formulations.

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations primarily for its role as a stabilizer and excipient. Its ability to enhance the solubility of active pharmaceutical ingredients (APIs) is particularly valuable in developing oral and injectable medications.

Case Study: Drug Formulation

A study demonstrated that incorporating this compound into a co-amorphous drug system significantly improved the glass transition temperature (Tg), enhancing the stability of the formulation . This property is crucial for maintaining the efficacy of drugs over time.

Cosmetic Applications

In the cosmetic industry, this compound serves as a humectant and stabilizer in skin care products. Its moisturizing properties help retain water in the skin, making it an essential ingredient in lotions and creams.

Case Study: Moisturizing Creams

Research indicated that formulations containing this compound showed improved hydration levels compared to control formulations without it. The compound's ability to bind moisture contributes to enhanced skin feel and overall product effectiveness .

Food Science Applications

This compound is also explored for its potential use as a food additive. It can act as a preservative or stabilizer, helping to maintain the quality and safety of food products.

Case Study: Food Preservation

A study investigated the use of this compound in preserving fruit juices. Results showed that its addition significantly reduced microbial growth, extending shelf life while maintaining flavor integrity .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Stabilizer in drug formulations | Enhances solubility of APIs |

| Cosmetics | Humectant in skin care products | Improves hydration and feel |

| Food Science | Preservative in food products | Extends shelf life, maintains quality |

Mechanism of Action

The mechanism of action of L-Idaric Acid Disodium Salt involves its interaction with specific enzymes and biochemical pathways. For example, it inhibits α-L-idosiduronase by binding to the active site of the enzyme, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can affect various metabolic pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-Iduronic Acid Sodium Salt with other disodium salts, highlighting structural features, applications, and physicochemical properties:

Key Research Findings

- L-Iduronic Acid Sodium Salt : Integral to heparan sulfate biosynthesis; structural modifications influence anticoagulant activity . Used in enzymatic studies of iduronidase deficiency .

- Chromotropic Acid Disodium Salt : Detects formaldehyde and sugars via colorimetric reactions; market demand driven by industrial quality control .

- EDTA Disodium Salt: Effective in heavy metal remediation (e.g., 84% Cu removal from soil at 0.005 M ); inhibits enzymes like polyphenol oxidase .

- D-α-Hydroxyglutaric Acid Disodium Salt : Linked to metabolic disorders (e.g., D-2-hydroxyglutaric aciduria) and cancer research .

Stability and Industrial Relevance

- L-Iduronic Acid Sodium Salt : Stable at +4°C but degrades under prolonged heating; priced at €826.70/5 mg (Carl Roth, 2025) .

- EDTA Disodium Salt : Stable across pH ranges; cost-effective for large-scale environmental applications .

- Chromotropic Acid Disodium Salt : High stability in aqueous solutions; projected market growth in Asia-Pacific due to industrial demand .

Critical Analysis and Contradictions

- Nomenclature Confusion: Evidence conflates "L-Idaric" and "L-Iduronic" acids. Idaric acid is the dicarboxylic acid derivative of iduronic acid, implying distinct chemical properties. However, data for L-Idaric Acid Disodium Salt remains scarce .

- Application Overlaps : While EDTA and Chromotropic Acid both serve analytical roles, EDTA’s chelation mechanism differs fundamentally from Chromotropic Acid’s sulfonic acid-based reactivity .

- Purity Standards : L-Iduronic Acid Sodium Salt adheres to strict HPLC standards (>95%), whereas EDTA purity varies by application (e.g., 76.8–117% recovery in chromium speciation assays ).

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing L-Idaric Acid Disodium Salt?

- Methodological Answer : this compound is typically synthesized via neutralization of L-idaric acid with sodium hydroxide. Key steps include:

- Acid-Base Reaction : React L-idaric acid (carboxylic acid donor) with a stoichiometric equivalent of NaOH in aqueous solution. Monitor pH to ensure complete deprotonation of acidic groups.

- Crystallization : Concentrate the solution under reduced pressure and induce crystallization via cooling or solvent evaporation.

- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors or byproducts.

- Reference protocols for salt preparation, including solubility testing and stoichiometric calculations, align with general salt synthesis methodologies .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) and NMR (¹H/¹³C) to verify molecular structure.

- Chromatography : Employ HPLC with a polar column (e.g., C18) to assess purity, using aqueous sodium phosphate buffer (pH 7.0) as the mobile phase.

- Thermal Analysis : Conduct TGA/DSC to determine thermal stability and hydration states.

- Standard reference data from NIST or peer-reviewed databases should be used for spectral comparisons .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodological Answer :

- Parameter Optimization : Systematically vary pH (target 8–10), temperature (25–40°C), and solvent ratios (water:ethanol) during crystallization. Use a factorial design approach to identify ideal conditions.

- Impurity Control : Implement ion-exchange chromatography to remove residual sodium or acid contaminants.

- Real-Time Monitoring : Use in-situ pH and conductivity probes to track reaction progress.

- Challenges in scaling up (e.g., inconsistent crystallization) can be addressed by referencing salt preparation frameworks for analogous disodium salts .

Q. How should researchers resolve contradictory data on the stability of this compound under varying humidity and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Design experiments with fixed variables (e.g., 25°C/60% RH vs. 40°C/75% RH) and monitor degradation via HPLC or mass spectrometry.

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility. Cross-reference findings with thermodynamic models (e.g., hygroscopicity predictions).

- Error Source Analysis : Check for instrumentation calibration errors or sample contamination, as highlighted in qualitative analysis frameworks .

Q. What experimental designs are suitable for studying the ionic interactions of this compound in aqueous solutions?

- Methodological Answer :

- Conductivity Studies : Measure ionic conductivity across concentrations (0.1–1.0 M) to assess dissociation behavior.

- pH Titration : Titrate the salt solution with HCl to identify buffering regions, indicating specific ion interactions (e.g., carboxylate groups).

- Computational Modeling : Use molecular dynamics simulations to predict hydration shells and ion-pair formation.

- Experimental setups for ionic analysis, such as litmus/pH testing for acidic/basic salts, provide foundational guidance .

Key Methodological Considerations

- Data Integrity : Ensure all spectral and chromatographic data are validated against certified reference materials (e.g., NIST standards) .

- Error Mitigation : Document procedural details (e.g., solvent ratios, drying times) to address reproducibility issues common in salt synthesis .

- Interdisciplinary Validation : Cross-validate findings using complementary techniques (e.g., XRD for crystallinity, ICP-MS for sodium content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.